

An In-depth Technical Guide to the Physicochemical Properties of 2',3'-Dihydroxyacetophenone

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Compound of Interest

Compound Name: **2',3'-Dihydroxyacetophenone**

Cat. No.: **B030278**

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Introduction

2',3'-Dihydroxyacetophenone, an aromatic ketone, serves as a valuable building block in organic synthesis. A thorough understanding of its fundamental physicochemical properties is crucial for its effective application in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2',3'-dihydroxyacetophenone**, detailed experimental methodologies for their determination, and a summary of its known biological relevance.

Core Physicochemical Properties

The physicochemical properties of **2',3'-dihydroxyacetophenone** are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as such.

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₃	[1] [2]
Molecular Weight	152.15 g/mol	[1] [2]
Physical Description	Solid, yellow needles or crystals	[1]
Melting Point	96-98 °C	[1] [2]
Boiling Point	294.0 ± 25.0 °C (Predicted)	[3]
Solubility	Soluble in Chloroform, Methanol. Insoluble to slightly soluble in water (for 3,4-isomer).	[1] [3]
pKa (acid dissociation constant)	8.98 ± 0.10 (Predicted)	[3]
LogP (Octanol-Water Partition Coefficient)	1.6 (Predicted, XLogP3)	[2]

Note on Melting Point Discrepancy: While most sources report a melting point in the range of 96-98°C[\[1\]](#)[\[2\]](#), some suppliers like ChemicalBook list a significantly higher melting point of 198-200°C[\[3\]](#)[\[4\]](#)[\[5\]](#). This discrepancy may be due to differences in purity, crystalline form, or potential errors in the data provided. The lower range is more consistently reported in chemical databases.

Experimental Protocols

Accurate determination of physicochemical properties is paramount for chemical characterization and modeling. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology:

A common method for determining the melting point of a crystalline solid like **2',3'-dihydroxyacetophenone** is using a capillary melting point apparatus.

- Sample Preparation: A small amount of the dry, powdered **2',3'-dihydroxyacetophenone** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The flask method, as described in OECD Guideline 105, is suitable for substances with solubilities above 10^{-2} g/L.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- Equilibration: An excess amount of **2',3'-dihydroxyacetophenone** is added to a known volume of distilled water in a flask.
- Stirring: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed after centrifugation or filtration to separate the saturated aqueous solution from any undissolved solid.
- Concentration Analysis: The concentration of **2',3'-dihydroxyacetophenone** in the clear, saturated aqueous solution is determined using a suitable analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

pKa Determination of Phenolic Compounds

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a phenolic compound like **2',3'-dihydroxyacetophenone**, the pKa indicates the pH at which the hydroxyl groups are 50% ionized.

Methodology (Spectrophotometric Method):

- Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of **2',3'-dihydroxyacetophenone** in a suitable solvent (e.g., a water-miscible organic solvent like acetonitrile) is also prepared.
- Spectral Measurement: Small, constant aliquots of the stock solution of **2',3'-dihydroxyacetophenone** are added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded. The non-ionized phenol and its corresponding phenolate ion will have different absorption spectra.
- Data Analysis: The absorbance at a wavelength where the difference in absorption between the acidic and basic forms is maximal is plotted against the pH.
- pKa Calculation: The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point where the concentrations of the acidic and basic forms are equal.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. The shake-flask method is the traditional and most reliable method for its determination.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

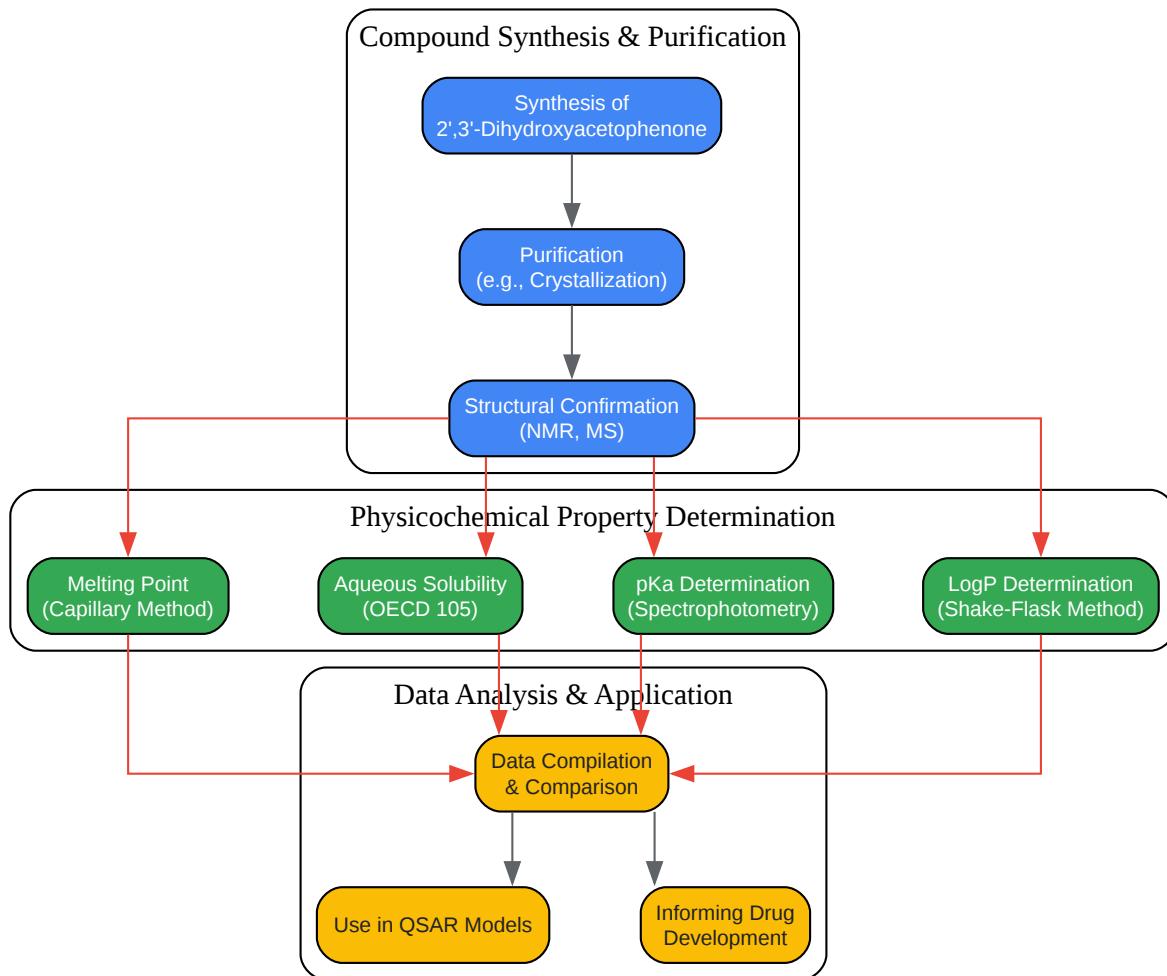
- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of **2',3'-dihydroxyacetophenone** is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken gently for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
- Concentration Analysis: The concentration of **2',3'-dihydroxyacetophenone** in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Biological Relevance and Applications

While **2',3'-dihydroxyacetophenone** is primarily utilized as a chemical intermediate, derivatives of dihydroxyacetophenone have shown promising biological activities. Studies have reported the synthesis of novel dihydroxyacetophenone derivatives with potential antimicrobial and antitumor properties.^{[14][15]} Specifically, some compounds have demonstrated significant antibacterial activity against drug-resistant bacteria like *Pseudomonas aeruginosa*.^{[14][15]} This suggests that the dihydroxyacetophenone scaffold is a viable starting point for the development of new therapeutic agents. However, to date, there is no direct evidence of **2',3'-dihydroxyacetophenone** itself being involved in specific biological signaling pathways.

Visualization of Experimental Workflow

Given the absence of a defined signaling pathway for **2',3'-dihydroxyacetophenone**, a more relevant visualization is the logical workflow for determining its key physicochemical properties.

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